molecular formula C10H15NO4 B12887515 Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate CAS No. 5336-44-7

Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate

Cat. No.: B12887515
CAS No.: 5336-44-7
M. Wt: 213.23 g/mol
InChI Key: OXQOJKFTTKQPBN-UHFFFAOYSA-N
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Description

Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with ethyl, propyl, and dioxo groups. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with propylamine, followed by cyclization and oxidation steps to form the pyrrolidine ring with the desired substituents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.

Properties

CAS No.

5336-44-7

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate

InChI

InChI=1S/C10H15NO4/c1-3-5-11-6-7(8(12)9(11)13)10(14)15-4-2/h7H,3-6H2,1-2H3

InChI Key

OXQOJKFTTKQPBN-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(C(=O)C1=O)C(=O)OCC

Origin of Product

United States

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